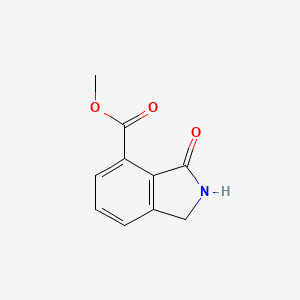

Methyl 3-oxoisoindoline-4-carboxylate

Description

Systematic Nomenclature and CAS Registry Number (935269-25-3)

The compound is registered under the Chemical Abstracts Service registry number 935269-25-3, providing a unique identifier for this specific molecular entity. The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 3-oxo-1,2-dihydroisoindole-4-carboxylate. Alternative nomenclature includes 3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid methyl ester, which describes the functional groups and structural arrangement more explicitly. The compound is also catalogued under various synonyms including this compound and 1H-isoindole-4-carboxylic acid, 2,3-dihydro-3-oxo-, methyl ester.

The molecular database library number assigned to this compound is MFCD11506113, which serves as an additional identification marker in chemical databases. The PubChem compound identifier for this substance is 44579993, facilitating cross-referencing across different chemical information systems. These identification numbers ensure precise specification of the compound in research communications and commercial transactions.

Molecular Formula (C₁₀H₉NO₃) and Weight (191.18 g/mol)

The molecular formula C₁₀H₉NO₃ accurately represents the atomic composition of this compound. This formula indicates the presence of ten carbon atoms, nine hydrogen atoms, one nitrogen atom, and three oxygen atoms within the molecular structure. The molecular weight is consistently reported as 191.18 grams per mole across multiple reliable sources, with some sources reporting a slight variation to 191.19 grams per mole.

The compound exhibits a relatively compact molecular structure for its molecular weight, reflecting the efficient packing achieved through the fused ring system. The distribution of heteroatoms within the molecule contributes to its chemical reactivity and potential for intermolecular interactions. The nitrogen atom is incorporated into the heterocyclic ring system, while the three oxygen atoms are distributed between the carbonyl group of the lactam ring and the methyl ester functionality.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉NO₃ | |

| Molecular Weight | 191.18 g/mol | |

| Alternative Molecular Weight | 191.19 g/mol | |

| CAS Registry Number | 935269-25-3 | |

| MDL Number | MFCD11506113 | |

| PubChem CID | 44579993 |

Crystallographic Data and Conformational Analysis

While specific crystallographic data for this compound itself was not extensively detailed in the available sources, related isoindoline compounds have been subjected to comprehensive structural analysis. The compound exists as a solid at room temperature, with reported appearance ranging from light yellow to yellow crystalline material. The purity of commercially available samples typically exceeds 97%, with high-performance liquid chromatography analysis confirming structural integrity.

The conformational flexibility of the molecule is primarily restricted by the rigid fused ring system, which constrains the relative positioning of the benzene and lactam rings. The methyl ester group attached to the benzene ring provides some rotational freedom, potentially allowing for different conformational states depending on crystallization conditions and intermolecular interactions. The presence of the carbonyl group in the lactam ring and the ester functionality creates opportunities for hydrogen bonding interactions in the solid state.

Computational studies and related structural analyses suggest that the molecule adopts a planar or near-planar conformation in most environments, with the ester group potentially showing some degree of rotation about the carbon-carbon bond connecting it to the aromatic ring. This structural rigidity contributes to the compound's stability and influences its reactivity patterns in chemical transformations.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound. The proton nuclear magnetic resonance spectrum is reported to be consistent with the proposed molecular structure. The spectrum typically exhibits characteristic signals corresponding to the aromatic protons of the benzene ring, the methylene protons of the lactam ring, and the methyl ester protons. The aromatic region generally shows multiple signals reflecting the substitution pattern on the benzene ring, while the aliphatic region displays the characteristic patterns for the heterocyclic methylene group and the ester methyl group.

The simplified molecular input line entry system representation for this compound is COC(=O)c1cccc2CNC(=O)c12, which encodes the connectivity and functional group arrangement. The International Chemical Identifier string provides a standardized representation: InChI=1S/C10H9NO3/c1-14-10(13)7-4-2-3-6-5-11-9(12)8(6)7/h2-4H,5H2,1H3,(H,11,12). The corresponding International Chemical Identifier Key is XWWXOIXNLPEQDH-UHFFFAOYSA-N, offering a unique hash-based identifier.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The carbonyl groups of both the lactam and ester functionalities produce distinct stretching vibrations in the infrared spectrum, typically appearing in the 1600-1700 wavenumber range. The aromatic carbon-hydrogen stretches and the aliphatic carbon-hydrogen stretches provide additional fingerprint information for structural confirmation.

Properties

IUPAC Name |

methyl 3-oxo-1,2-dihydroisoindole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)7-4-2-3-6-5-11-9(12)8(6)7/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWXOIXNLPEQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659557 | |

| Record name | Methyl 3-oxo-2,3-dihydro-1H-isoindole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935269-25-3 | |

| Record name | Methyl 3-oxo-2,3-dihydro-1H-isoindole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Phthalimide Derivatives

A classical route involves the cyclization of substituted phthalimide derivatives. Typically, this involves:

- Preparation of N-arylphthalimides via acylation of phthalic anhydride with suitable amines.

- Alkylation or acylation at the 4-position of the phthalimide ring.

- Oxidative cyclization to form the isoindoline core, often using oxidants like potassium dichromate or hypervalent iodine reagents.

This method yields the methyl ester through esterification of the carboxylic acid intermediate, often under reflux with methanol and catalytic acid or base.

Friedel-Crafts Acylation Followed by Cyclization

Another traditional approach involves:

- Friedel-Crafts acylation of benzene derivatives with acyl chlorides to introduce the keto functionality at the 3-position.

- Intramolecular cyclization under acidic conditions to form the isoindoline ring.

- Esterification of the resulting carboxylic acid to methyl ester using methanol and acid catalysts.

This route is well-documented but often involves harsh conditions and multiple purification steps.

Modern Synthetic Strategies

One-Pot Multi-Component Reactions (MCRs)

Recent advances have demonstrated the efficiency of multi-component reactions, notably the Ugi reaction, for synthesizing isoindoline derivatives.

- Ugi-azide reactions enable the formation of complex heterocycles in a single step, combining aldehydes, amines, isocyanides, and azides.

- Subsequent cyclization or aromatization steps are performed under mild conditions, often using green solvents like ethanol or methanol, with microwave or ultrasound assistance to accelerate reactions.

For example, a one-pot synthesis involving furan-2-ylmethanamine, aldehydes, isocyanides, and azidotrimethylsilane can produce intermediates that cyclize into methyl 3-oxoisoindoline-4-carboxylate with yields ranging from 50% to 76%, depending on reaction conditions.

Green Chemistry Approaches

Recent research emphasizes environmentally friendly methods:

- Microwave-assisted synthesis reduces reaction times significantly and improves yields.

- Mechanochemistry (mortar-pestle method) offers solvent-free conditions, minimizing pollution.

- Use of green solvents like ethanol, ethyl acetate, or water, alongside catalysts such as PTSA, enhances sustainability.

For instance, a study reported the synthesis of related heterocycles with yields up to 96% using microwave irradiation in ethanol, underlining the potential for greener pathways.

Specific Research Findings and Data

| Method | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Classical cyclization | Phthalic anhydride + amines + reflux in methanol | Variable | Multi-step, harsh conditions |

| Friedel-Crafts + cyclization | Aromatic compounds + acyl chloride + acid catalysis | Variable | Requires purification |

| Ugi-azide/MCR | Aldehydes, amines, isocyanides, azides + microwave/ultrasound | 50–76 | One-pot, efficient, green solvents |

| Microwave-assisted esterification | Carboxylic acids + methanol + acid catalyst | Up to 96 | Short reaction time, high yield |

| Mechanochemical synthesis | Solid reagents + mortar-pestle | Variable | Solvent-free, eco-friendly |

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxoisoindoline-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

This compound has been studied for its diverse applications in scientific research:

1. Chemistry:

- Building Block: It serves as a precursor for synthesizing more complex organic compounds.

- Reactivity: Methyl 3-oxoisoindoline-4-carboxylate can undergo various chemical reactions such as oxidation, reduction, and substitution reactions .

2. Biology:

- Enzyme Inhibition: Research indicates its potential role in inhibiting specific enzymes, which could have implications for disease treatment.

- Receptor Binding: The compound has been investigated for its ability to bind to various biological receptors, influencing cellular pathways .

3. Medicine:

- Therapeutic Potential: Studies have shown promise in using this compound for treating diseases such as cancer and neurological disorders due to its biological activity.

- Case Study Example: In a study focusing on antitubercular activity, derivatives of this compound were evaluated for their efficacy against Mycobacterium tuberculosis, demonstrating significant inhibitory effects .

4. Industry:

- Material Development: The compound is used in developing new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 3-oxoisoindoline-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoindoline Derivatives

Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate (CAS: 1707375-46-9)

- Structural Differences : Contains two ketone groups (1,3-dioxo) and a methyl substituent at the 2-position.

- Impact on Activity: The additional dioxo group reduces similarity (0.94 vs. 1.00) and likely alters binding interactions. No inhibitory data against MBLs are reported, suggesting reduced efficacy compared to the target compound .

Methyl 1,3-dioxoisoindoline-5-carboxylate (CAS: 56720-83-3)

- Structural Differences : Carboxylate group at the 5-position instead of the 4-position.

- Impact on Activity : Positional isomerism disrupts key interactions with VIM-2 residues (e.g., Asn233), leading to lower potency (similarity score: 0.96) .

Methyl 2-oxoindoline-4-carboxylate (CAS: 90924-46-2)

- Structural Differences : Features a 2-oxoindoline core instead of 3-oxoisoindoline.

- Impact on Activity: The indoline scaffold (vs. isoindoline) alters spatial orientation, reducing compatibility with VIM-2’s hydrophobic L3 loop. No reported MBL inhibition, indicating lower utility in this context .

Indazole and Indole Derivatives

Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate (CAS: 1337882-04-8)

- Structural Differences : Indazole core with iodine at the 3-position and a methyl group at N1.

- Impact on Activity: The iodine substituent enables cross-coupling reactions for further functionalization, but the indazole structure lacks the isoindoline core’s ability to mimic β-lactam substrates.

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9)

- Structural Differences : Indole core with chlorine and carboxylate substituents.

β-Lactam Analogs

The target compound’s isoindoline core mimics bicyclic β-lactams (e.g., cephalosporins), enabling substrate-like binding to MBLs without hydrolytic susceptibility. Crystallographic studies show its carboxylate group interacts with Arg228 in VIM-2, akin to β-lactam intermediates in NDM-1 . However, unlike β-lactams, it lacks a reactive ring, preventing enzymatic degradation .

Inhibitory Potency (IC50 Values)

Mechanistic and Selectivity Insights

- Non-Chelating Mechanism: Avoids zinc ion binding, unlike dithiocarbamates or thiol-based inhibitors, reducing toxicity risks .

- Selectivity Limitations : Inactive against VIM-1 and VIM-5 due to divergent active site conformations . Broad-spectrum MBL inhibition may require hybrid scaffolds.

- Therapeutic Potential: Narrow selectivity suits targeted applications (e.g., VIM-2-dominated infections) but limits use against diverse MBLs .

Biological Activity

Methyl 3-oxoisoindoline-4-carboxylate (also referred to as 2-Methyl-3-oxoisoindoline-4-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features an isoindoline ring system, characterized by a ketone and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 191.18 g/mol. The unique arrangement of these functional groups contributes to its biological activity.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as PARP-1, which plays a crucial role in DNA repair mechanisms. A series of substituted 3-oxoisoindoline-4-carboxamides were shown to display modest to good activity against PARP-1 in both intrinsic and cellular assays .

- Anticancer Properties : Its potential as an anticancer agent has been explored, particularly in relation to its ability to modulate pathways involved in cell proliferation and apoptosis. Studies suggest that the compound may act on specific molecular targets that are overexpressed in various cancer types.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially through its interaction with glutamate receptors, which are critical in neuronal signaling .

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

- Binding Affinity : The compound has been shown to bind effectively to various receptors and enzymes, modulating their activity and influencing downstream signaling pathways .

- Intramolecular Interactions : The formation of intramolecular hydrogen bonds within the structure enhances its binding efficiency and stability when interacting with target proteins .

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

Q & A

Q. What are the recommended methodologies for synthesizing Methyl 3-oxoisoindoline-4-carboxylate derivatives?

A general approach involves refluxing substituted precursors (e.g., 3-formyl-indole derivatives) with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures. Substituent optimization at the R1 and R2 positions (e.g., allyl, benzyl, or heteroaromatic groups) can enhance inhibitory potency, as demonstrated in SAR studies targeting metallo-β-lactamases (MBLs) . Purity validation via HPLC and structural confirmation by -NMR are critical steps.

Q. How can the structural conformation of this compound be validated experimentally?

X-ray crystallography using programs like SHELXL for refinement and Mercury CSD for visualizing intermolecular interactions is essential. For example, crystallographic data reveal that the 3-oxoisoindoline-4-carboxylate core forms hydrophobic interactions with residues like Phe61 and Tyr67 in VIM-2 MBL, confirmed via SHELXL-refined structures .

Q. What is the proposed mechanism of action of this compound as an MBL inhibitor?

Unlike traditional zinc-chelating inhibitors, this compound binds via electrostatic and hydrophobic interactions with MBL active-site loops (e.g., L3/L10 in VIM-2), mimicking β-lactam substrates. This non-chelating mechanism preserves zinc ion integrity, as shown in crystallographic and enzyme inhibition assays .

Advanced Research Questions

Q. How can researchers investigate the selectivity of this compound derivatives for specific MBL subtypes (e.g., VIM-2 vs. NDM-1)?

Perform comparative IC profiling against a panel of MBLs (e.g., VIM-1, VIM-5, NDM-1) using fluorogenic substrate assays. Structural determinants of selectivity, such as the L3 loop flexibility in VIM-2, can be probed via site-directed mutagenesis and co-crystallization studies .

Q. What strategies are effective for optimizing the structure-activity relationship (SAR) of 3-oxoisoindoline-4-carboxylate derivatives?

Systematic modification of R1 and R2 substituents (e.g., allyl, thiophen-2-ylmethyl) combined with virtual screening targeting MBL active sites can enhance potency. Docking studies in AutoDock or Schrödinger should prioritize interactions with conserved residues like Asn233 and Arg228 .

Q. How can crystallographic data resolve contradictions in binding mode interpretations for this compound?

Use SHELX -refined structures to analyze electron density maps for the inhibitor-enzyme complex. For example, conflicting reports on zinc chelation can be resolved by verifying the absence of direct Zn-O bonds in Fourier difference maps .

Q. What role does virtual screening play in identifying novel 3-oxoisoindoline-4-carboxylate analogs?

Ligand-based pharmacophore models derived from known MBL inhibitors and structure-based docking against VIM-2 (PDB: 4B80) can prioritize candidates. Validation via NMR-based binding assays (e.g., -STD) ensures hits engage the target without aggregation artifacts .

Q. How can biophysical methods validate non-chelating inhibition mechanisms?

Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) quantify binding affinity without zinc displacement. Zinc-content assays (e.g., PAR chelation) and X-ray absorption spectroscopy (XAS) confirm zinc retention in the enzyme active site .

Q. What experimental designs address discrepancies in IC50_{50}50 values across MBL variants?

Standardize assay conditions (pH, Zn concentration) and use orthogonal methods (e.g., MALDI-TOF for hydrolysis products). For variants like VIM-5, employ Michaelis-Menten kinetics to distinguish competitive vs. uncompetitive inhibition .

Q. How does structural mimicry of β-lactams influence the design of 3-oxoisoindoline-4-carboxylate derivatives?

Overlay docking poses of cephalosporin intermediates (e.g., ring-opened β-lactams) with 3-oxoisoindoline-4-carboxylate structures to identify conserved hydrogen-bonding networks. Modifying carboxylate groups to mimic substrate interactions with Arg228 enhances inhibitory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.